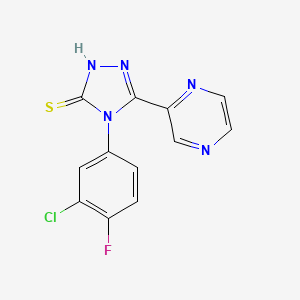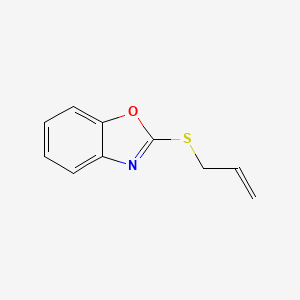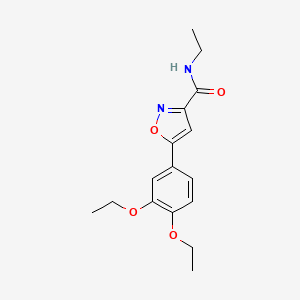
4-(3-chloro-4-fluorophenyl)-5-(pyrazin-2-yl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-cloro-4-fluorofenil)-5-(pirazin-2-il)-4H-1,2,4-triazol-3-tiol es un compuesto heterocíclico que ha despertado un gran interés en los campos de la química medicinal y sintética. Este compuesto se caracteriza por su estructura única, que incluye un anillo de triazol, una unidad de pirazina y un grupo cloro-fluorofenilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4-(3-cloro-4-fluorofenil)-5-(pirazin-2-il)-4H-1,2,4-triazol-3-tiol generalmente implica los siguientes pasos:
Formación del Anillo de Triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra derivados de hidrazina y nitrilos apropiados en condiciones ácidas o básicas.
Introducción de la Unidad de Pirazina: El anillo de pirazina se introduce a través de una reacción de condensación entre un derivado de pirazina adecuado y el intermedio de triazol.
Adición del Grupo Cloro-Fluorofenilo: El paso final implica la reacción de sustitución donde el grupo cloro-fluorofenilo se une al intermedio de triazol-pirazina utilizando precursores halogenados y catalizadores apropiados.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto incluye el uso de reactores de flujo continuo, técnicas avanzadas de purificación y estrictas medidas de control de calidad para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de Reacciones
4-(3-cloro-4-fluorofenil)-5-(pirazin-2-il)-4H-1,2,4-triazol-3-tiol experimenta diversas reacciones químicas, que incluyen:
Oxidación: El grupo tiol se puede oxidar para formar disulfuros o ácidos sulfónicos utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en los sitios nitro o halogenados, utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio, e hidrogenación catalítica.
Sustitución: Nucleófilos como aminas, tioles y alcoholes en condiciones básicas o ácidas.
Productos Principales
Oxidación: Disulfuros, ácidos sulfónicos.
Reducción: Aminas, alcoholes.
Sustitución: Varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
4-(3-cloro-4-fluorofenil)-5-(pirazin-2-il)-4H-1,2,4-triazol-3-tiol tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción en la síntesis de moléculas más complejas y como ligando en química de coordinación.
Biología: Se ha investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Se explora por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas, antifúngicas y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de agroquímicos y productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 4-(3-cloro-4-fluorofenil)-5-(pirazin-2-il)-4H-1,2,4-triazol-3-tiol involucra su interacción con objetivos moleculares y vías específicas:
Objetivos Moleculares: El compuesto puede dirigirse a enzimas, receptores u otras proteínas, lo que lleva a la inhibición o modulación de su actividad.
Vías Involucradas: Puede interferir con las vías metabólicas, las vías de transducción de señales u otros procesos celulares, lo que da como resultado sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
- 4-(3-cloro-4-fluorofenil)-5-(pirazin-2-il)-4H-1,2,4-triazol-3-amina
- 4-(3-cloro-4-fluorofenil)-5-(pirazin-2-il)-4H-1,2,4-triazol-3-ol
- 4-(3-cloro-4-fluorofenil)-5-(pirazin-2-il)-4H-1,2,4-triazol-3-metil
Singularidad
La singularidad de 4-(3-cloro-4-fluorofenil)-5-(pirazin-2-il)-4H-1,2,4-triazol-3-tiol radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. Su grupo tiol, en particular, permite interacciones y reacciones únicas que no se observan en sus análogos.
Propiedades
Fórmula molecular |
C12H7ClFN5S |
|---|---|
Peso molecular |
307.73 g/mol |
Nombre IUPAC |
4-(3-chloro-4-fluorophenyl)-3-pyrazin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H7ClFN5S/c13-8-5-7(1-2-9(8)14)19-11(17-18-12(19)20)10-6-15-3-4-16-10/h1-6H,(H,18,20) |
Clave InChI |
RIRWXKAPFFYJGU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N2C(=NNC2=S)C3=NC=CN=C3)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-(4-amino-1,2,5-oxadiazol-3-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-benzylacetamide](/img/structure/B11048609.png)
![3-(2-chlorobenzyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048615.png)
![1,1'-[Oxybis(ethane-2,1-diylimino)]dianthracene-9,10-dione](/img/structure/B11048616.png)
![1-(furan-2-ylmethyl)-4-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11048621.png)
![N-[3-chloro-4-(1H-imidazol-1-yl)phenyl]-4-methoxy-3-(1H-tetrazol-1-yl)benzenesulfonamide](/img/structure/B11048628.png)
![6-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11048633.png)
![1-(4-chlorophenyl)-3-{4-[4-(methylsulfonyl)phenyl]piperazin-1-yl}-1H-pyrrole-2,5-dione](/img/structure/B11048649.png)

![1-[(4-methylphenyl)sulfanyl]-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide](/img/structure/B11048653.png)

![N-(4-nitrophenyl)-2-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)acetamide](/img/structure/B11048663.png)
![2,4-Diamino-10-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-(3-nitrophenyl)-6-oxo-5,6,7,8,9,10-hexahydrobenzo[b][1,8]naphthyridine-3-carbonitrile](/img/structure/B11048667.png)
![2-[5-(3-chlorophenyl)-2H-tetrazol-2-yl]-N-cycloheptylacetamide](/img/structure/B11048668.png)
![4-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-1-(4-methylphenyl)-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B11048675.png)
